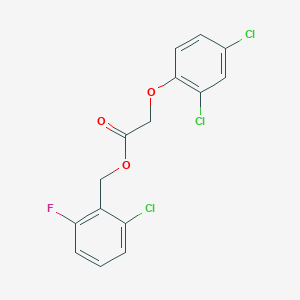![molecular formula C19H21FN4OS B4716716 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4716716.png)
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide
Vue d'ensemble
Description
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in the treatment of various types of cancer.
Mécanisme D'action
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK activity, 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide disrupts BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide is metabolized primarily by the liver and excreted in the feces. In preclinical studies, 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has been shown to have low toxicity and good tolerability.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide also has some limitations, including the need for further studies to determine its optimal dosing and scheduling, and the potential for drug resistance to develop over time.
Orientations Futures
There are several future directions for the study of 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide. One potential direction is the development of combination therapies that incorporate 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide, and to identify potential biomarkers that can predict response to 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide treatment.
Applications De Recherche Scientifique
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c20-15-6-8-17(9-7-15)21-18(25)14-23-10-12-24(13-11-23)19(26)22-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUNSMCNVZZJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4716636.png)
![5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)

![ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716688.png)



![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4716724.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4716731.png)